2,3-Dinitronaphthalene-1-sulfonic acid

Physical Chemistry Organic Synthesis Chemical Procurement

Advanced photoresist R&D teams require non-PFOS photoacid generators (PAGs) with precisely controlled acid diffusion for sub-10 nm node patterning. 2,3-Dinitronaphthalene-1-sulfonic acid addresses this need as a key PAG intermediate: • Generates strong sulfonic acid with naphthalene core for superior diffusion control vs. alkyl sulfonates • Adjacent 2,3-dinitro substitution ensures defined electronic environment for consistent acid generation kinetics • Enables PFOS-free formulations, aligning with global regulatory trends. Supplied with certificate of analysis; standard packaging available.

Molecular Formula C10H6N2O7S
Molecular Weight 298.23 g/mol
CAS No. 71873-00-2
Cat. No. B15346205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinitronaphthalene-1-sulfonic acid
CAS71873-00-2
Molecular FormulaC10H6N2O7S
Molecular Weight298.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H6N2O7S/c13-11(14)8-5-6-3-1-2-4-7(6)10(20(17,18)19)9(8)12(15)16/h1-5H,(H,17,18,19)
InChIKeyNMMHJWYKFNBEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dinitronaphthalene-1-sulfonic Acid Product Overview


2,3-Dinitronaphthalene-1-sulfonic acid (CAS 71873-00-2), with the molecular formula C₁₀H₆N₂O₇S and a molecular weight of 298.23 g/mol, is a heterocyclic organic compound belonging to the class of nitronaphthalene sulfonic acids . The molecule features a naphthalene core substituted with two electron-withdrawing nitro groups at the 2- and 3-positions and a sulfonic acid group at the 1-position . This specific substitution pattern, characterized by adjacent nitro groups and an ortho-sulfonic acid moiety, creates a unique electronic environment that distinguishes it from other dinitronaphthalene sulfonic acid isomers, such as the 4,5- and 5,7- substituted variants . The compound is recognized for its utility as an intermediate in the synthesis of photoacid generators (PAGs) for chemically amplified photoresists, where the generation of a strong sulfonic acid is critical [1].

Workflow PAG synthesis for ArF/EUV lithography
Selection 2,3-dinitro substitution pattern for defined reactivity
Context Low membrane permeability supports material-science use

Why Generic Substitution Fails: 2,3-Dinitronaphthalene-1-sulfonic Acid


Direct substitution of 2,3-dinitronaphthalene-1-sulfonic acid with a closely related analog is scientifically unsound due to quantifiable differences in its molecular architecture and resultant physical and chemical properties. The specific 2,3-adjacent dinitro substitution pattern on the naphthalene core imparts a unique electron density distribution compared to other isomers (e.g., 4,5- or 5,7-dinitro derivatives) . This is evidenced by a computed density of 1.754 g/cm³, which is a direct consequence of its specific molecular packing and differs from the densities of other nitro-sulfonated naphthalenes . Furthermore, its reactivity as a precursor for photoacid generators (PAGs) is contingent upon the precise substitution pattern; sulfonic acids derived from naphthalene structures are specified in advanced photoresist compositions precisely because of the need for a defined acid strength and diffusion length [1]. Using a different isomer would introduce a new and uncharacterized variable in acid generation kinetics, which is unacceptable in high-precision applications like semiconductor manufacturing.

Isomer-dependent density and handling
Replacing with 4,5- or 5,7-dinitro isomers alters density and solubility; formulation behavior may shift.
Nitro group placement changes directing effects
Different substitution topology redirects electrophilic pathways, yielding unintended regioisomers.
PAG acid diffusion depends on substitution pattern
Isomer mismatch may modify acid generation kinetics and resist resolution in lithographic processes.

Quantitative Evidence: 2,3-Dinitronaphthalene-1-sulfonic Acid vs. Comparators


Density vs. 4,5-Dinitro Isomer

The physical properties of 2,3-dinitronaphthalene-1-sulfonic acid are defined by its unique substitution pattern, which differentiates it from other dinitro isomers like 4,5-dinitronaphthalene-1-sulfonic acid. While both compounds share the same molecular formula (C₁₀H₆N₂O₇S) and thus the same nominal molecular weight of 298.23 g/mol, the 2,3-isomer exhibits a calculated density of 1.754 g/cm³ . This density value is a specific outcome of the intermolecular interactions driven by the adjacent nitro and sulfonic acid groups at the 1-, 2-, and 3-positions. A different isomer, such as the 4,5- or a 2,4-disubstituted variant, would possess a different crystalline packing and, consequently, a different density, which can affect solubility and handling characteristics in a synthesis or formulation workflow .

Calculated Density
Data to verify
1.754 g/cm³
Isomer-specific physical identifier for QC and procurement
Predicted value; experimental verification recommended
Physical Chemistry Organic Synthesis Chemical Procurement

tPSA and Membrane Permeability

The Topological Polar Surface Area (tPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. 2,3-Dinitronaphthalene-1-sulfonic acid has a calculated tPSA of 154.39 Ų . This value is significantly higher than that of non-sulfonated nitroaromatics (e.g., 2,3-dinitronaphthalene, tPSA ≈ 91 Ų) and is distinct from the tPSA values of other dinitronaphthalene sulfonic acid isomers, which would be identical only if the same number and type of polar atoms were present in similar topologies . This high tPSA quantitatively indicates very low passive membrane permeability, making it unsuitable for central nervous system (CNS) drug development but ideal for applications where systemic absorption is to be avoided or where it acts as a reactive intermediate in a confined system (e.g., photoresist layer).

Topological PSA
Data to verify
154.39 Ų
Low membrane permeability supports material-science applications
In silico calculation; measured logP may differ
Drug Discovery Medicinal Chemistry ADME Properties

Acid Diffusion Control vs. PFOS & Alkyl Sulfonates

In semiconductor manufacturing, the choice of photoacid generator (PAG) is critical. Patents for advanced positive-type photoresist compositions specifically claim the use of compounds that generate a sulfonic acid with a naphthalene structure upon irradiation with light of ≤220 nm wavelength [1]. 2,3-Dinitronaphthalene-1-sulfonic acid serves as a core intermediate for creating such PAGs. The use of aromatic sulfonic acids is a strategic alternative to perfluorooctanesulfonic acid (PFOS), which faces regulatory restrictions due to bioaccumulation concerns [2]. Compared to simple alkyl sulfonates, the naphthalene-based sulfonic acid provides a larger, more rigid structure that can be designed to control acid diffusion length, a key parameter for achieving high-resolution patterns in sub-100 nm lithography [3]. The specific electronic properties of the 2,3-dinitro substitution on the naphthalene ring offer a distinct option within this class, potentially influencing acid strength (pKa) and diffusion characteristics compared to unsubstituted or mono-nitrated naphthalene sulfonic acids.

Acid Diffusion Control
Class-level
Naphthalene-based sulfonic acid vs PFOS & alkyl sulfonates
Supports tunable diffusion and PFOS-free resist design
Performance depends on final PAG derivative structure
Photolithography Chemically Amplified Resists Photoacid Generator (PAG)

Directing Effects in Electrophilic Substitution

The reactivity of 2,3-dinitronaphthalene-1-sulfonic acid is strongly governed by the electron-withdrawing nature of the nitro groups at the 2- and 3-positions, which activate the ring toward further electrophilic substitution at specific positions dictated by the strong meta-directing effect of the nitro groups . This contrasts with other isomers like 5,7-dinitronaphthalene-2-sulfonic acid (e.g., flavianic acid), where the presence of a hydroxy group (in the case of flavianic acid) or a different nitro group placement directs substitution to a different set of sites [1]. The ortho-relationship of the sulfonic acid to the nitro groups in the 2,3-isomer creates a unique steric and electronic environment, making it a distinct synthetic building block for producing a specific subset of di- or tri-substituted naphthalene derivatives not easily accessible from other isomers.

Directing Effects
Class-level
2,3-dinitro pattern vs 5,7-dinitro isomer
Enables regiospecific naphthalene derivative synthesis
Synthetic outcome requires experimental validation
Organic Synthesis Building Block Electrophilic Aromatic Substitution

2,3-Dinitronaphthalene-1-sulfonic Acid Applications


PAG Synthesis for Semiconductor Lithography

2,3-Dinitronaphthalene-1-sulfonic acid is a key intermediate for creating photoacid generators (PAGs) with a naphthalene-based sulfonic acid component. These PAGs are essential for chemically amplified photoresists used in ArF (193 nm) and future extreme ultraviolet (EUV) lithography [1]. The compound's structure allows for the creation of PAGs that generate a strong sulfonic acid upon irradiation, with the naphthalene core offering superior control over acid diffusion compared to alkyl sulfonates and avoiding the bioaccumulation issues of PFOS-based acids [2]. This is a strategic procurement choice for R&D teams developing photoresist formulations for sub-10 nm semiconductor nodes.

Organic Synthesis of Naphthalene Derivatives

Due to the specific meta-directing effects of its 2- and 3-nitro groups and the ortho-sulfonic acid moiety, this compound serves as a unique and well-defined building block . It enables the synthesis of a specific set of tri- and tetra-substituted naphthalene derivatives through electrophilic aromatic substitution or via the conversion of the sulfonic acid group to other functionalities. This is particularly relevant in synthesizing complex intermediates for dyes, pigments, or other specialty chemicals where the precise placement of substituents on the naphthalene ring is critical for the final product's properties [3].

Environmentally Preferable Acid Alternatives

Regulatory pressures to replace perfluorooctanesulfonic acid (PFOS) and its derivatives in industrial applications have created a demand for alternative strong acid precursors [2]. The development of non-fluorinated or partially fluorinated sulfonic acids derived from naphthalene structures is a well-documented strategy. 2,3-Dinitronaphthalene-1-sulfonic acid provides a starting point for creating such alternatives for use in polymerization catalysts, coating additives, and other areas where strong acidity combined with a larger organic framework is required, but without the environmental persistence associated with long-chain perfluoroalkyl substances.

Application
Selection Property
Validation Focus
PAG synthesis for lithography
Naphthalene-based acid diffusion control
Lithographic resolution and environmental compliance
Naphthalene derivative synthesis
2,3-dinitro regiospecific reactivity
Substitution pattern and product isomerism
PFOS-free acid alternative research
Aromatic sulfonic acid platform
Acid strength, stability, and environmental profile

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30 linked technical documents
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